molecular formula C12H10FNOS B1621511 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone CAS No. 306935-10-4

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone

Cat. No. B1621511
M. Wt: 235.28 g/mol
InChI Key: SQEIPHPPOCNRNK-UHFFFAOYSA-N
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Description

“1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone” is a chemical compound . It has a molecular formula of C12H10FNOS and a molecular weight of 235.27700 . It’s also known as HMS552M08, PC6701, Ethanone,1-[3-amino-5-(4-fluorophenyl)-2-thienyl], and 2-Acetyl-3-amino-5-(4-fluorophenyl)thiophene .


Physical And Chemical Properties Analysis

“1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone” has a molecular weight of 235.27700, a PSA of 71.33000, and a LogP of 3.92020 . Unfortunately, other specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

  • Indole Derivatives

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
    • Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthetic Thiophene

    • Field : Medicinal Chemistry
    • Application : Thiophene and its substituted derivatives show interesting applications in medicinal chemistry. They have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Methods : The synthesis of thiophene involves the formation of a five-membered heteroaromatic compound containing a sulfur atom at 1 position .
    • Results : Thiophene has been found to be a structural alert with broad-spectrum biological activities .
  • (3-Amino-5-fluorophenyl)boronic acid

    • Field : Organic Chemistry
    • Application : This compound is used in Suzuki-Miyaura coupling reactions.
    • Methods : The Suzuki-Miyaura coupling reaction allows the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates.
    • Results : This reaction is versatile and widely used in organic synthesis.
  • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole

    • Field : Medicinal Chemistry
    • Application : This compound can be used as a substrate in the preparation of bithiophene-based azo dyes with possible nonlinear optical (NLO) properties and 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors .
    • Methods : The synthesis of these derivatives involves specific organic reactions .
    • Results : These derivatives have shown potential in their respective applications .
  • Quinoline Derivatives

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • Methods : The synthesis of quinoline derivatives involves specific organic reactions .
    • Results : Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
  • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole

    • Field : Medicinal Chemistry
    • Application : This compound can be used as a substrate in the preparation of bithiophene-based azo dyes with possible nonlinear optical (NLO) properties and 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors .
    • Methods : The synthesis of these derivatives involves specific organic reactions .
    • Results : These derivatives have shown potential in their respective applications .
  • Indole Derivatives

    • Field : Antiviral Research
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Methods : The synthesis of these derivatives involves specific organic reactions .
    • Results : These derivatives have shown potential in their respective applications .
  • Quinoline Derivatives

    • Field : Antimicrobial Research
    • Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Methods : The synthesis of quinoline derivatives involves specific organic reactions .
    • Results : Quinoline derivatives have shown potential in their respective applications .

Safety And Hazards

When handling “1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone”, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEIPHPPOCNRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372194
Record name 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone

CAS RN

306935-10-4
Record name 1-[3-Amino-5-(4-fluorophenyl)-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Batsyts, M Shehedyn, EA Goreshnik… - European Journal of …, 2019 - Wiley Online Library
2‐Bromo‐2‐chloro‐3‐arylpropanenitriles can be prepared by Meerwein reaction from 2‐chloroacrylonitrile and various aryldiazonium salts under copper(II) bromide catalysis. They …

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